molecular formula C5H6BrN3 B112964 5-Bromo-6-methylpyrazin-2-amine CAS No. 74290-69-0

5-Bromo-6-methylpyrazin-2-amine

Cat. No. B112964
CAS RN: 74290-69-0
M. Wt: 188.03 g/mol
InChI Key: YNMLUNRXLAUIDA-UHFFFAOYSA-N
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Description

5-Bromo-6-methylpyrazin-2-amine is a chemical compound with the molecular formula C5H6BrN3 . It appears as a white powder .


Physical And Chemical Properties Analysis

5-Bromo-6-methylpyrazin-2-amine is a solid compound with a molecular weight of 188.03 g/mol . It should be stored in a dark place under an inert atmosphere at 2-8°C .

Scientific Research Applications

Facile Synthesis and Application in Organic Synthesis

A notable application of 5-Bromo-6-methylpyrazin-2-amine is in the realm of organic synthesis, where it serves as a pivotal intermediate. The research by Madhusudhan et al. (2009) details an efficient and straightforward synthesis of 2-bromo-5-methyl pyrazine, showcasing the transformation of 5-methylpyrazine-2-carboxylic acid to the corresponding amide, followed by Hofmann degradation to yield the amine compound. Subsequent diazotization and in-situ bromination produce the targeted 2-bromo-5-methyl pyrazine, highlighting the compound's utility in synthesizing complex organic molecules (Madhusudhan, Vysabhattar, Reddy, & Narayana, 2009).

Novel Pyridine-Based Derivatives and Quantum Mechanical Investigations

The work by Ahmad et al. (2017) explores the synthesis of novel pyridine-based derivatives through a palladium-catalyzed one-pot Suzuki cross-coupling reaction. This study not only demonstrates the chemical versatility of bromo-methylpyrazine derivatives but also delves into density functional theory (DFT) studies to understand the electronic properties of these new compounds. The findings suggest potential applications in the field of liquid crystals and bioactive compounds, with certain derivatives showing promising biological activities, including anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).

Amination Reactions and Nitropyrazole Synthesis

Perevalov et al. (1983) developed a method for synthesizing 5-bromo-1-methyl-4-nitropyrazole, demonstrating its conversion to 5-amino-1-methyl-4-nitropyrazole via amination reactions. This study sheds light on the reactivity of bromo-methylpyrazine derivatives and their potential in creating nitropyrazole compounds, which could have applications in pharmaceuticals and agrochemicals (Perevalov et al., 1983).

Regioselective Reactions and Crystallography Studies

Doulah et al. (2014) investigated the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine, leading to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine. This research not only highlights the synthetic utility of bromo-methylpyrazine derivatives but also employs X-ray crystallography to elucidate the structural aspects of the reaction products, providing valuable insights into the molecular arrangement and potential applications in material science and drug design (Doulah et al., 2014).

Safety and Hazards

The safety information for 5-Bromo-6-methylpyrazin-2-amine indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

5-bromo-6-methylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c1-3-5(6)8-2-4(7)9-3/h2H,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMLUNRXLAUIDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30618016
Record name 5-Bromo-6-methylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-methylpyrazin-2-amine

CAS RN

74290-69-0
Record name 5-Bromo-6-methylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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